5-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a complex heterocyclic molecule It features multiple functional groups, including a pyrazole ring, a benzodiazepine core, and a thiazine-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrazole ring, followed by the formation of the benzodiazepine core, and finally, the incorporation of the thiazine-dione moiety. Common reagents used in these steps include hydrazines, acetylenic ketones, and sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
5-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazoles: Known for their versatile reactivity and biological activities.
Benzodiazepines: Widely used in medicine for their sedative and anxiolytic effects.
Thiazines: Studied for their potential therapeutic applications
Uniqueness
The uniqueness of 5-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler compounds .
Properties
Molecular Formula |
C19H19N5O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-[2-(1-ethyl-3-methylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C19H19N5O3S/c1-3-24-9-11(10(2)23-24)14-8-15(16-17(25)22-19(27)28-18(16)26)21-13-7-5-4-6-12(13)20-14/h4-7,9,14,20,26H,3,8H2,1-2H3,(H,22,25,27) |
InChI Key |
YCPKWCBRGXFSSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2CC(=NC3=CC=CC=C3N2)C4=C(SC(=O)NC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.